N-(3-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a synthetic compound . It features the privileged pyrazolo[3,4-d]pyrimidine scaffold .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were synthesized . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Applications De Recherche Scientifique
Cognitive Enhancement and Neurodegenerative Diseases
Research has identified a diverse set of polycyclic compounds, including 3-aminopyrazolo[3,4-d]pyrimidinones, which have been studied for their phosphodiesterase 1 (PDE1) inhibitory activity. These compounds, through systematic optimization, led to the identification of clinical candidates like ITI-214, which showed picomolar inhibitory potency for PDE1. This compound has been considered for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders due to its excellent selectivity against all other PDE families and good in vivo efficacy (Li et al., 2016).
Radiosynthesis for Imaging Applications
The novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, have been reported as selective ligands of the translocator protein (18 kDa) and designed for labeling with fluorine-18. This allows for in vivo imaging using PET, indicating potential applications in diagnostic imaging and research into brain disorders (Dollé et al., 2008).
Anti-inflammatory and Antiasthma Agents
Compounds based on pyrazolo[1,5-a]pyrimidine scaffolds have been evaluated for their activity as mediator release inhibitors, indicating potential applications in treating asthma and related inflammatory conditions. These compounds were synthesized and found active in human basophil histamine release assays, demonstrating their therapeutic potential in managing asthma and possibly other inflammatory diseases (Medwid et al., 1990).
Mécanisme D'action
Target of Action
The primary target of N-(3-nitrophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer treatment .
Mode of Action
This compound inhibits EGFR-TK, thereby blocking the signal transduction pathways that lead to DNA synthesis and cell proliferation . The compound’s inhibitory activity was confirmed through enzymatic assessment, with IC50 values indicating significant inhibitory activities .
Biochemical Pathways
By inhibiting EGFR-TK, the compound affects several downstream pathways involved in cell proliferation and survival . Additionally, the compound has been shown to inhibit P-glycoprotein, a protein that can lead to multi-drug resistance in cancer cells .
Result of Action
The compound’s action results in significant anti-proliferative activity, as evidenced by its cytotoxic effects against various cancer cell lines . It has also been found to induce cell cycle arrest at the S phase, increase the percentage of apoptotic cells in a time-dependent manner, and exhibit tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors
Orientations Futures
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c26-17(23-13-5-4-8-15(9-13)25(27)28)11-29-19-16-10-22-24(18(16)20-12-21-19)14-6-2-1-3-7-14/h1-10,12H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDZXIAVYLXCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.